Scopoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Scopolamine, also known as hyoscine, is a naturally occurring tropane alkaloid found in various plants of the Solanaceae family, including Datura stramonium (Jimsonweed), Scopolia carniolica, and Hyoscyamus niger (henbane) [National Center for Biotechnology Information, ]. It holds relevance in scientific research due to its diverse effects on the body, particularly its:

Antimuscarinic properties

Scopolamine acts as a competitive antagonist at muscarinic acetylcholine receptors, leading to the inhibition of the parasympathetic nervous system [National Center for Biotechnology Information, ]. This translates to various effects, including smooth muscle relaxation, reduced gland secretion, and central nervous system modulation [National Center for Biotechnology Information, ].

Effects on the central nervous system

Scopolamine readily crosses the blood-brain barrier, influencing various brain functions [National Institutes of Health, ]. It can induce sedation, amnesia, and antiemetic effects at therapeutic doses, while higher doses can lead to paradoxical excitation and hallucinations [National Center for Biotechnology Information, ].

These properties make Scopolamine a valuable tool in various scientific research applications, including:

Modeling cognitive disorders

Due to its ability to induce amnesia and impair memory function, Scopolamine is used in animal models to study Alzheimer's disease, dementia, and other cognitive impairments [National Institutes of Health, ].

Investigating memory and learning

Researchers use Scopolamine to understand the role of specific brain regions and neurotransmitters in memory consolidation and learning processes [National Institutes of Health, ].

Studying the effects of motion sickness

Scopolamine's antiemetic properties make it a subject of research for mitigating nausea and vomiting associated with motion sickness [National Center for Biotechnology Information, ].

Exploring potential therapeutic applications

Ongoing research explores the potential of Scopolamine in treating various conditions like Parkinson's disease, epilepsy, and neurodegenerative disorders, leveraging its specific effects on the nervous system [National Institutes of Health, ].

Scopolamine, also known as hyoscine, is a tropane alkaloid that is classified as an anticholinergic drug. It is derived from plants of the Solanaceae family, such as Atropa belladonna (deadly nightshade), Hyoscyamus niger (henbane), and Datura stramonium (jimson weed). Scopolamine functions primarily by blocking muscarinic acetylcholine receptors in the central and peripheral nervous systems, which inhibits the action of acetylcholine, a neurotransmitter involved in various bodily functions including muscle contraction and glandular secretion .

The compound has a chemical formula of and a molecular weight of approximately 303.35 g/mol. Scopolamine is typically administered via transdermal patches, injections, or orally. Its effects can begin within 20 minutes when injected and can last for up to eight hours .

- Toxicity: High doses can cause a variety of adverse effects, including hallucinations, confusion, seizures, coma, and even death [].

- Dosage: Due to its potency, strict adherence to prescribed dosages is crucial.

- Addiction: Scopolamine can be addictive with prolonged use [].

- Illegal Use: Scopolamine has been used in some cases as a date rape drug due to its amnesic properties.

In terms of reactivity, scopolamine is sensitive to air, light, and moisture. It is soluble in water and has been noted to react with acids, bases, and oxidizing agents . When heated to decomposition, it emits toxic fumes including carbon monoxide and nitrogen oxides .

Scopolamine exhibits significant biological activity as an anticholinergic agent. Its primary mechanism involves competitive antagonism at muscarinic receptors (M1-M5), which leads to reduced parasympathetic nervous system activity. This results in various physiological effects such as decreased salivation, inhibition of gastrointestinal motility, and prevention of motion sickness .

Scopolamine can be synthesized through several methods:

- Natural Extraction: Extracted from plants such as Atropa belladonna and Datura stramonium.

- Chemical Synthesis: Laboratory synthesis typically involves starting from tropenol or other tropane derivatives.

- Biosynthesis: In plants, it is biosynthesized from L-ornithine through a series of enzymatic reactions involving decarboxylation and methylation processes leading to tropinone and subsequently scopolamine .

The commercial production often utilizes the hydrobromide salt form due to its enhanced solubility and stability compared to the base form of scopolamine .

Scopolamine has several medical applications:

- Motion Sickness: Commonly used in transdermal patches for preventing nausea associated with motion sickness.

- Postoperative Nausea: Administered to reduce nausea and vomiting after surgery.

- Anesthesia: Used preoperatively to decrease saliva production.

- Organophosphate Poisoning: Investigated as a potential treatment for poisoning by organophosphate compounds due to its anticholinergic properties .

Additionally, scopolamine has been explored in research for its potential effects on memory and cognition due to its ability to cross the blood-brain barrier.

Scopolamine interacts with various substances that can alter its pharmacokinetics:

- Grapefruit Juice: Inhibits the metabolism of scopolamine via the CYP3A4 enzyme, leading to increased plasma concentrations .

- Other Medications: Caution is advised when combined with other anticholinergics or medications that affect the central nervous system due to potential additive effects.

Studies have shown that scopolamine can impair cognitive function in healthy individuals when administered in certain doses, highlighting its influence on memory processes .

Several compounds share structural or functional similarities with scopolamine:

| Compound | Similarity | Unique Features |

|---|---|---|

| Atropine | Anticholinergic activity | More potent on heart rate; less lipid-soluble than scopolamine |

| Hyoscyamine | Precursor to scopolamine; similar structure | Less potent than scopolamine; primarily used for similar indications |

| Ipratropium | Anticholinergic; used primarily in respiratory therapy | Quaternary ammonium compound; less central nervous system penetration |

| Tropicamide | Anticholinergic; used as an eye drop | Shorter duration of action compared to scopolamine |

| Dicyclomine | Anticholinergic; used for gastrointestinal disorders | Primarily acts on smooth muscle; less central effect |

Scopolamine is unique among these compounds due to its pronounced effects on the central nervous system and its specific applications in motion sickness prevention and postoperative care. Its ability to induce sedation while also providing anticholinergic effects distinguishes it from others like atropine or ipratropium.

Structural and Chemical Properties

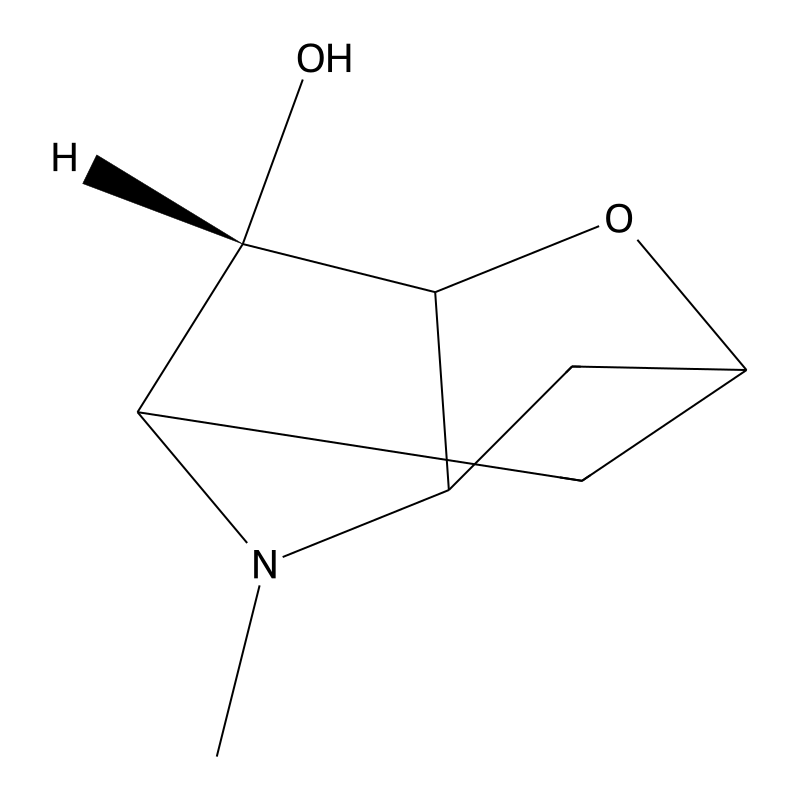

Scopoline is a member of the tropane alkaloid family, characterized by a fused bicyclic system comprising a seven-membered ring (tropane) fused to a five-membered ring (oxabicyclo system). Its molecular formula, C₈H₁₃NO₂, corresponds to a molecular weight of 155.19 g/mol. Key identifiers include:

| Property | Value |

|---|---|

| CAS Number | 487-27-4 |

| PubChem CID | 25084503 |

| EINECS Number | 207-655-3 |

| IUPAC Name | (1S,3S,4S,5S,7R)-6-methyl-2-oxa-6-azatricyclo[3.3.1.0³,⁷]nonan-4-ol |

The compound’s structure features a 6β-hydroxyl group and a 2-oxa bridge, distinguishing it from related alkaloids like scopolamine, which includes an epoxide group.

Synonyms and Occurrence

Scopoline is also referred to as oscine or oscin, with synonyms including UGW80D8GKZ and DTXSID401032332. It is endogenously produced in plants such as Datura candida hybrids and Mandragora autumnalis, where it functions as a biosynthetic intermediate.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant